

Discontinuation of TSR-011 Clinical Trials: A Technical Analysis

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Waltham, MA - The clinical development of **TSR-011**, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and tropomyosin receptor kinase (TRK), was discontinued following a Phase I/IIa clinical trial. The primary reasons cited for this decision were the increasingly competitive landscape of ALK inhibitors and a careful consideration of the benefit/risk profile of the compound.[1][2] While **TSR-011** demonstrated a manageable safety profile and showed some anti-tumor activity, its overall clinical efficacy was considered limited in the context of other available and emerging therapies.[1][2]

This in-depth guide provides a technical overview of the available data from the **TSR-011** clinical trials, including a summary of its efficacy and safety, a detailed look at the experimental protocols, and a visualization of its mechanism of action.

Core Reasons for Discontinuation

The decision to halt the development of **TSR-011** was multifactorial, stemming from a strategic assessment of its potential place in the therapeutic landscape. The key drivers for discontinuation were:

Competitive Landscape: The field of ALK inhibitors for non-small cell lung cancer (NSCLC)
and other malignancies has seen rapid advancements with the approval and development of
several highly effective agents. This created a high bar for new entrants, requiring a
significantly improved efficacy or safety profile to gain a foothold.



- Limited Clinical Activity: While **TSR-011** did demonstrate anti-tumor activity, the observed efficacy was not deemed sufficiently compelling to warrant further development in the competitive environment.[1][2]
- Benefit/Risk Assessment: A thorough evaluation of the overall data led to the conclusion that
 the benefit-risk balance for TSR-011 was not favorable enough to support continued clinical
 investigation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/IIa clinical trial of **TSR-011** (NCT02048488).

Table 1: Efficacy of TSR-011 in ALK Inhibitor-Naïve

NSCLC Patients (n=14)

Efficacy Endpoint	Result
Objective Response Rate	
Partial Response	6 (42.9%)
Disease Control Rate	
Stable Disease	8 (57.1%)
Overall Response	14 (100%)

Data sourced from the British Journal of Cancer publication on the TSR-011 Phase I/IIa trial.[1]

Table 2: Most Common Grade 3-4 Treatment-Emergent Adverse Events (TEAEs) at the Recommended Phase 2

Dose (40 mg O8h)

Adverse Event	Percentage of Patients
Grade 3-4 TEAEs	3.2% - 6.5%



Specific Grade 3-4 TEAEs were not detailed in the provided abstract but the overall percentage was reported.[1]

Experimental ProtocolsStudy Design

The clinical investigation of **TSR-011** was a Phase I/IIa, open-label, dose-escalation, and cohort expansion trial (NCT02048488).[1][3] The study enrolled patients with advanced solid tumors and lymphomas.[3]

Patient Selection

- Phase 1 (Dose Escalation): Patients with histologically or cytologically confirmed advanced or metastatic solid tumors or lymphomas who were refractory to standard therapy or for whom no standard therapy was available.
- Phase 2 (Cohort Expansion): Patients with a documented ALK or TRK gene rearrangement.
- Key Inclusion Criteria:
 - Age ≥ 18 years.
 - ECOG performance status of 0-2.
 - Adequate organ function.
- Key Exclusion Criteria:
 - Symptomatic central nervous system (CNS) metastases.
 - Significant cardiovascular disease.
 - Prior treatment with an ALK inhibitor (in some cohorts).

ALK/TRK Status Determination

The presence of ALK or TRK gene fusions was a key inclusion criterion for the expansion cohorts. While the specific assays are not exhaustively detailed in the provided search results,



standard methods for detecting these alterations in clinical trials include:

- Fluorescence In Situ Hybridization (FISH): Utilizes fluorescent probes to detect chromosomal rearrangements.
- Immunohistochemistry (IHC): Detects the overexpression of the ALK or TRK protein.
- Next-Generation Sequencing (NGS): Can identify a wide range of gene fusions and other mutations from a tumor sample. RNA-based NGS is often preferred for detecting fusion events.

Pharmacokinetic Analysis

Blood samples were collected at various time points to determine the pharmacokinetic profile of **TSR-011**. The specific analytical method used was electrospray ionization in positive ion mode with multiple reaction monitoring transitions to quantify **TSR-011** and its internal standard.[2]

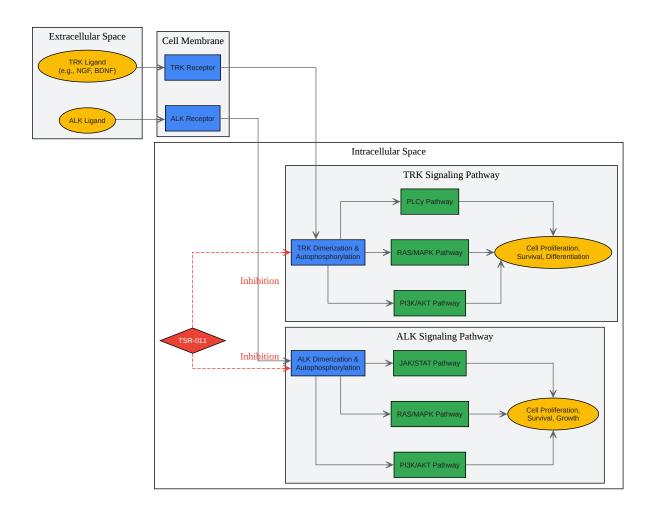
Safety Assessment

Safety and tolerability were the primary objectives of the Phase I part of the study.[1] Assessments included:

- Monitoring and grading of adverse events (AEs) according to the National Cancer Institute
 Common Terminology Criteria for Adverse Events (NCI CTCAE).
- Regular physical examinations.
- Vital sign measurements.
- Electrocardiograms (ECGs).
- Laboratory tests (hematology, chemistry, and urinalysis).

Visualizations Signaling Pathway of TSR-011



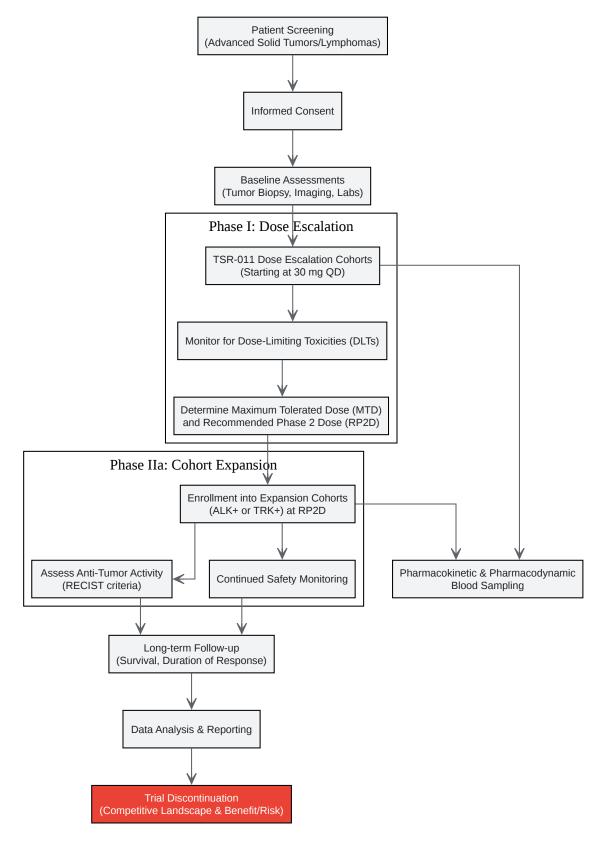


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Caption: Dual inhibitory mechanism of **TSR-011** on ALK and TRK signaling pathways.



Experimental Workflow of the TSR-011 Phase I/IIa Trial



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Caption: Workflow of the TSR-011 Phase I/IIa clinical trial.

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References

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